![molecular formula C16H16O3 B2864719 2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-one CAS No. 374705-21-2](/img/structure/B2864719.png)

2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

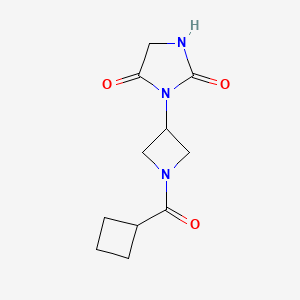

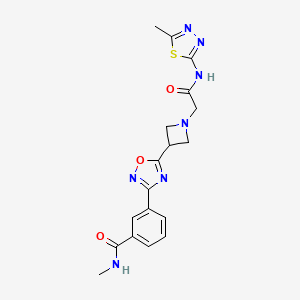

“2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-one” is a chemical compound with the molecular formula C16H16O3 . It is a derivative of the coumarin family .

Molecular Structure Analysis

The molecular structure of “2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-one” consists of a fused ring system containing a furan ring and a chromenone ring . The compound has a molecular weight of 256.3 .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 420.7±33.0 °C at 760 mmHg . The melting point is not available .科学的研究の応用

Crystallography and Molecular Structure

Studies have detailed the crystal structures of related compounds, revealing insights into their conformations and supramolecular interactions. For instance, research on imperatorin, a closely related compound, uncovered different conformations in its crystal structure, offering a basis for understanding molecular interactions and reactivity (Atta-ur-Rahman et al., 2004; Cox et al., 2003). These studies contribute to the broader field of crystallography by providing detailed molecular portraits that can inform synthetic strategies and predict material properties.

Green Chemistry and Synthesis

Research emphasizes the importance of green synthetic methods for related furochromen compounds. A notable study presented a catalyst-free, solvent-free method for synthesizing functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones, highlighting the environmental benefits and efficiency of microwave irradiation in organic synthesis (Kumar et al., 2015). Such advances underscore the potential of green chemistry to produce complex molecules sustainably.

Pharmacological Potential

Several studies have explored the synthesis and biological activity of furochromen derivatives, indicating their potential as pharmacological agents. For instance, derivatives of 7H-furo[3,2-g]chromen-7-one have been synthesized and evaluated for their vasodilatory activity, suggesting potential applications in treating hypertension (Wang et al., 2014). Additionally, the synthesis of furo[3,2-g]chromeno[2,3-c]pyrazole derivatives has been explored for their potential as kinase inhibitors, highlighting the role of these compounds in developing new therapeutic agents (Amr et al., 2017).

作用機序

Target of Action

It has been reported that the compound exhibits potential antifungal activities against several fungi including rhizoctorzia solani, botrytis cinerea, alternaria solani, gibberella zeae, cucumber anthrax, and alternaria leaf spot .

Mode of Action

Given its antifungal activity, it may interact with specific proteins or enzymes in the fungi, disrupting their normal functions and leading to their death .

Biochemical Pathways

Considering its antifungal properties, it may interfere with essential biochemical pathways in fungi, such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

Given its reported antifungal activity, it likely leads to the death of the fungi by disrupting their essential cellular functions .

将来の方向性

Research into coumarin derivatives like “2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-one” could focus on their potential therapeutic applications. For instance, studies have shown that similar compounds have anti-cancer activity , suggesting potential for further development as therapeutic agents.

特性

IUPAC Name |

2,3,5,6,9-pentamethylfuro[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-7-8(2)16(17)19-15-10(4)14-13(6-12(7)15)9(3)11(5)18-14/h6H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGFUMOXRXDYFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2864636.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2864642.png)

![2-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2864645.png)

![4-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2864648.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2864655.png)

![1-(3-fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2864658.png)

![[1-(Dimethylamino)cyclopropyl]methanesulfonyl chloride hydrochloride](/img/structure/B2864659.png)